2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride
Overview
Description
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride is a heterocyclic compound that belongs to the indole family. This compound is characterized by its fused pyridine and indole rings, which contribute to its unique chemical properties. It is commonly used in scientific research due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
The primary targets of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride are cancer cells, specifically Hela, A549, HepG2, and MCF-7 cell lines . It has also been suggested that this compound may act as a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) gene .
Mode of Action
The compound interacts with its targets by inhibiting their proliferation in a dose-dependent manner . It has been suggested that the introduction of sulfonyl groups can increase the antiproliferative activity of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole . Molecular docking studies have revealed the binding orientations of the compound in the active site of c-Met .
Biochemical Pathways
The compound’s antiproliferative activity suggests it may interfere with the pathways involved in cell growth and division .
Pharmacokinetics
Its effectiveness against various cancer cell lines suggests it has good bioavailability .
Result of Action
The compound exhibits moderate to excellent antiproliferative activity against cancer cells, with IC50 values between 0μM and 100μM . It inhibits the proliferation of Hela, A549, HepG2, and MCF-7 cell lines in a dose-dependent manner .
Biochemical Analysis
Biochemical Properties
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and modulation of protein functions. This compound has been shown to interact with enzymes such as c-Met kinase, which is involved in cell growth and differentiation . The binding of this compound to c-Met kinase inhibits its activity, leading to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, this compound interacts with other proteins and biomolecules, including those involved in signal transduction pathways, further influencing cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis through the modulation of cell signaling pathways . For instance, it affects the PI3K/Akt and MAPK pathways, which are critical for cell survival and proliferation . Moreover, this compound influences gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis . These cellular effects highlight the potential of this compound as a therapeutic agent for cancer treatment.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of c-Met kinase, inhibiting its enzymatic activity and preventing downstream signaling events that promote cell growth and survival . Additionally, this compound can modulate the activity of other enzymes and proteins through direct binding or allosteric effects . These interactions result in changes in gene expression, enzyme inhibition or activation, and alterations in cellular metabolism, contributing to the compound’s overall biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor in its long-term efficacy. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time when exposed to light, heat, or certain chemical environments . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with prolonged exposure leading to sustained inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits of this compound while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a significant role in the oxidation and reduction of this compound, leading to the formation of metabolites that are further conjugated and excreted . The metabolic flux and levels of specific metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cell, it may bind to specific proteins that facilitate its localization to particular cellular compartments . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Targeting signals and post-translational modifications may direct this compound to specific organelles, where it can exert its effects on cellular processes . The localization of this compound within subcellular compartments is essential for its role in modulating enzyme activity, gene expression, and cellular metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with ketones or aldehydes in the presence of acid catalysts. The reaction conditions often include heating and the use of solvents such as ethanol or methanol to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydro derivatives with different degrees of saturation.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinoline derivatives, reduced indole derivatives, and substituted indoles with various functional groups .
Scientific Research Applications
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including anticancer, antiviral, and antimicrobial properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Comparison with Similar Compounds
1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole:
2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indole: This compound has a different arrangement of the fused rings, affecting its chemical properties and biological activities.
Uniqueness: 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride is unique due to its specific ring fusion and the presence of the hydrochloride salt, which can influence its solubility and reactivity. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound in research .
Properties
IUPAC Name |
2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.ClH/c1-2-4-10-8(3-1)9-7-12-6-5-11(9)13-10;/h1-4,12-13H,5-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNAOGYKTNRGMRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC3=CC=CC=C23.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90468756 | |
Record name | 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90468756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>31.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49735860 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
20522-30-9 | |
Record name | 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90468756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Dimebon affect brain lipid metabolism in the presence of tumor necrosis factor-alpha (TNF-α)?
A1: Research suggests that Dimebon may counteract the alterations in brain lipid metabolism induced by TNF-α, a pro-inflammatory cytokine. In a study using a mouse model, administration of TNF-α led to significant changes in the levels of various phospholipids in different brain regions, including the hippocampus, cortex, and cerebellum []. These changes were observed in total fractions and specific molecular species of phospholipids such as phosphatidylcholine, lysophosphatidylcholine, sphingomyelin, and phosphatidylethanolamine. Interestingly, when co-administered with TNF-α, Dimebon at a dose of 0.2 mg/kg prevented these cytokine-induced alterations in lipid content []. This suggests that Dimebon may exert its neuroprotective effects, at least in part, by mitigating the disruption of lipid metabolism caused by inflammatory processes in the brain.
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